molecular formula C15H12N4O3 B11981230 N'-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide

Katalognummer: B11981230
Molekulargewicht: 296.28 g/mol
InChI-Schlüssel: WJKHUALDDDALPT-CNHKJKLMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a benzimidazole ring and a dihydroxybenzylidene group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in a solvent system, such as ethanol or methanol, under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. Additionally, it can intercalate into DNA, disrupting its structure and function. These interactions contribute to its biological activities, including antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3,4-Dihydroxybenzylidene)-thiosemicarbazone: Known for its antiviral properties.

    1-(3,4-Dihydroxybenzylidene)thiosemicarbazide: Exhibits strong superoxide dismutase activity.

    N’-Benzylidene-4-tert-butylbenzohydrazide: Potent urease inhibitor .

Uniqueness

N’-(3,4-Dihydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide stands out due to its unique combination of a benzimidazole ring and a dihydroxybenzylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C15H12N4O3

Molekulargewicht

296.28 g/mol

IUPAC-Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C15H12N4O3/c20-13-4-1-9(5-14(13)21)7-18-19-15(22)10-2-3-11-12(6-10)17-8-16-11/h1-8,20-21H,(H,16,17)(H,19,22)/b18-7+

InChI-Schlüssel

WJKHUALDDDALPT-CNHKJKLMSA-N

Isomerische SMILES

C1=CC(=C(C=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)O)O

Kanonische SMILES

C1=CC(=C(C=C1C=NNC(=O)C2=CC3=C(C=C2)N=CN3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.